molecular formula C26H31N3 B10884839 N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B10884839
M. Wt: 385.5 g/mol
InChI Key: HMXUCYYHIRYOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced.

    Addition of the Benzyl and Phenylethyl Groups: These groups can be added through reductive amination or other suitable organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine would depend on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Lacks the pyridin-2-ylmethyl group.

    N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidine: Similar structure but different functional groups.

Uniqueness

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H31N3

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2

InChI Key

HMXUCYYHIRYOIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.